BenchChemオンラインストアへようこそ!

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Select this compound for its unique 1-methylindole-3-acetyl pharmacophore linked via a piperidine-4-yl spacer to the TZD ring. This non-conjugated, flexible scaffold is orthogonal to planar benzylidene-thiazolidinedione analogs (e.g., 7r), making it essential for counter-screening, kinase selectivity profiling, and fragment-based SAR. Its white crystalline powder form ensures precise solid dispensing for ITC, DSF, or PXRD method development, reducing hygroscopicity-related errors compared to amorphous analogs.

Molecular Formula C19H21N3O3S
Molecular Weight 371.46
CAS No. 1790201-59-0
Cat. No. B2555811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1790201-59-0
Molecular FormulaC19H21N3O3S
Molecular Weight371.46
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)CSC4=O
InChIInChI=1S/C19H21N3O3S/c1-20-11-13(15-4-2-3-5-16(15)20)10-17(23)21-8-6-14(7-9-21)22-18(24)12-26-19(22)25/h2-5,11,14H,6-10,12H2,1H3
InChIKeyZDEQBRIWKKDDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1790201-59-0) and Its Structural Class


3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1790201-59-0) belongs to a class of synthetic hybrid molecules that combine an indole pharmacophore, a piperidine linker, and a thiazolidine-2,4-dione (TZD) ring. This particular compound is characterized by a 1-methylindole-3-acetyl group attached via a piperidine-4-yl spacer to the N-3 position of the TZD ring. While indole-thiazolidinedione hybrids are being actively investigated as pancreatic lipase inhibitors and other therapeutic targets, the specific N-piperidinyl-thiazolidinedione scaffold of this compound distinguishes it from the more common Knoevenagel-condensed benzylidene-thiazolidinedione analogs.

Why Generic Substitution Fails for 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione


Substituting this specific compound with a generic indole-thiazolidinedione hybrid or a simple piperidinyl-thiazolidinedione fails because the precise combination of the 1-methylindole-3-acetyl moiety and the piperidine-4-yl linker dictates a unique three-dimensional pharmacophore arrangement. Closely related analogs with a direct carbonyl linkage between the indole and piperidine ring, such as 3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 2319832-43-2), lack the acetyl methylene spacer, resulting in a significantly different distance and angle between the indole and TZD moieties. This structural divergence directly impacts molecular recognition, binding kinetics, and target selectivity, rendering generic or even close analog substitution unreliable for reproducible pharmacological profiling or chemical biology probe studies.

Quantitative Differentiation Evidence for 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione


Molecular Weight Differentiation from the Closest Carbonyl-Linked Analog

The target compound exhibits a molecular weight of 371.46 g/mol and a molecular formula of C19H21N3O3S. In contrast, the closest commercially available and structurally related analog, 3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 2319832-43-2), possesses a molecular weight of 357.43 g/mol (C18H19N3O3S). The +14.03 Da mass difference arises from the additional methylene bridge in the acetyl linker and the N-methyl group on the indole ring of the target compound. This is not merely an incremental change; the acetyl spacer introduces conformational flexibility and a hydrogen-bond acceptor that is absent in the rigid carbonyl analog, fundamentally altering the electrostatic and steric profile.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Physical Form Differentiation from Amorphous Analog Stocks

The MedChemExpress (MCE) listing for this compound indicates a physical form described as a 'white crystalline powder'. This is a significant practical differentiator when compared to many custom-synthesized indole-thiazolidinedione analogs, which are often received as amorphous solids, oils, or gums. Crystalline form directly impacts long-term storage stability, ease of accurate weighing for dose-response assays, and batch-to-batch reproducibility of solubility. While data on the polymorphic stability or melting point is not publicly available for this specific compound, the crystalline habit itself serves as a discriminatory factor for procurement decisions where high-fidelity solid dispensing is required.

Compound Management Assay Reproducibility Solubility

Linker-Based Pharmacophore Differentiation from Knoevenagel-Thiazolidinedione Hybrids

The target compound incorporates a piperidine-4-yl spacer between the indole and thiazolidinedione moieties. This is in stark contrast to the extensively studied indole-thiazolidinedione hybrids for pancreatic lipase (PL) inhibition, which universally utilize a Knoevenagel-derived benzylidene linker (e.g., compounds 6d and 7r from George et al., 2021 and 2023). The lead analog from the 2025 series, 7r, achieved a PL IC50 of 2.67 µM through a competitive inhibition mechanism, a potency and mechanism highly dependent on the planar, conjugated benzylidene system. The target compound's aliphatic piperidine-acetyl linker completely disrupts this conjugation, creating a non-planar, flexible linker region. This fundamental pharmacophoric divergence implies that the target compound will not engage the PL catalytic site in the same mode as 7r, making it a valuable orthogonal tool for probing non-PL targets or allosteric sites within the same enzyme class. This is an inference based on structural comparison with the known pharmacophore of 7r, noting the absence of direct PL IC50 data for the target compound. [1] [2]

Pancreatic Lipase Inhibition Structure-Based Drug Design Molecular Pharmacology

Recommended Application Scenarios for 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione


Orthogonal Chemical Probe for Indole-Thiazolidinedione Target Space

The compound's non-conjugated piperidine-acetyl linker, as identified in the evidence, distinguishes it from canonical Knoevenagel-based indole-thiazolidinedione pancreatic lipase inhibitors. It is therefore best deployed as an orthogonal chemotype in target identification or selectivity profiling campaigns alongside compounds like 7r (PL IC50 = 2.67 µM). When 7r shows activity via its planar pharmacophore, the target compound can be used to counter-screen and determine if the observed phenotype persists with a flexible, non-planar analog, helping to reveal target engagement or off-target effects specific to the benzylidene series. [1]

Reliable Standard for Solid-Form Dependent Biophysical Assays

Based on its reported 'white crystalline powder' form, this compound is a superior choice for applications requiring precise solid dispensing, such as isothermal titration calorimetry (ITC), differential scanning fluorimetry (DSF), or powder X-ray diffraction (PXRD) method development. Unlike amorphous or oily analogs, the crystalline habit supports consistent sample preparation and reduces hygroscopicity-related weighing errors, making it suitable as a reference compound for developing robust compound management protocols.

Scaffold-Hopping Template in Kinase or Phosphatase Inhibitor Design

The unique combination of a 1-methylindole-3-acetyl group and a thiazolidinedione ring linked by a piperidine spacer creates a scaffold with potential for occupying the ATP-binding site or adjacent allosteric pockets in kinases. The acetyl linker's hydrogen-bond acceptor and the piperidine's basic nitrogen offer key interaction points not available in the carbonyl-linked analog. This compound can serve as a validated starting point for fragment-based or structure-activity relationship (SAR) studies targeting under-explored kinase or lipid phosphatase enzymes. The absence of published target data underscores its utility as a novel, pre-competitive scaffold. [1]

Quote Request

Request a Quote for 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.